molecular formula C19H16N2O2S2 B2853455 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-65-2

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2853455
CAS No.: 895482-65-2
M. Wt: 368.47
InChI Key: YCZRQKUSPKTDAX-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is a synthetic thiazole derivative intended for research and development purposes. Compounds featuring the thiazole moiety are of significant interest in medicinal chemistry due to their wide range of biological activities . The thiazole ring is a common pharmacophore found in various FDA-approved drugs and bioactive molecules, contributing to properties such as antibacterial, anti-cancer, and anti-convulsant activities . The specific structure of this compound, incorporating a 5-acetyl group, a 4-phenyl substituent, and a 2-(phenylthio)acetamide side chain, suggests potential for investigation as a key intermediate or a novel chemical entity in drug discovery programs. Research Applications: This compound is suitable for use in pharmaceutical research, including but not limited to synthetic chemistry, hit-to-lead optimization, and the exploration of structure-activity relationships (SAR). It may also serve as a building block for the synthesis of more complex molecules. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment should be worn. Important Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-13(22)18-17(14-8-4-2-5-9-14)21-19(25-18)20-16(23)12-24-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZRQKUSPKTDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Phenylthio Substitution: The phenylthio group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reaction with Electrophiles

The phenylthio (-SPh) group acts as a soft nucleophile, participating in reactions with electrophilic agents:

Oxidation Reactions

ReactionReagentsOutcomeNotes
Sulfoxide Formation H₂O₂, mCPBAConverts -SPh to -S(O)PhMild conditions preserve thiazole integrity
Sulfone Formation Excess H₂O₂, KMnO₄-S(O)₂Ph groupHarsh conditions may degrade acetyl groups

Alkylation/Acylation

ReactionReagentsOutcome
Alkylation Alkyl halides (R-X) in base-SPh → -S-R
Acylation Acyl chlorides (RCOCl)-SPh → -S-COR

Thiazole Ring Reactivity

The 5-acetyl-4-phenylthiazole core undergoes characteristic heterocyclic reactions:

Nucleophilic Substitution at C-2

ReactionConditionsOutcome
Amine Displacement NH₃ or amines (e.g., morpholine)Replacement of acetamide with new amine group
Halogenation PCl₅, SOCl₂Conversion of -NHCOCH₃ to -Cl

Electrophilic Aromatic Substitution

ReactionReagentsPosition
Nitration HNO₃/H₂SO₄C-5 (acetyl directs meta)
Sulfonation H₂SO₄C-4 (phenyl directs para)

Acetamide Hydrolysis

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct
Acidic HCl/H₂O, Δ5-Acetyl-4-phenylthiazol-2-amine + acetic acid
Basic NaOH, EtOHCorresponding carboxylate salt

Biological Activity-Driven Reactions

The compound’s bioactivity (e.g., antimicrobial, anticancer) suggests interactions with biological nucleophiles:

Interaction TargetReaction TypeBiological Consequence
Thiol Groups in Enzymes Disulfide bond formationEnzyme inhibition
DNA Alkylation Electrophilic attackCytotoxicity

Stability and Degradation Pathways

FactorEffect
pH Stable at neutral pH; hydrolyzes in strong acid/base
Light Photooxidation of -SPh group observed under UV
Temperature Decomposes >200°C via thiazole ring fragmentation

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity Difference
N-(4-phenylthiazol-2-yl)acetamide Lacks phenylthio groupLess prone to oxidation
2-(Phenylthio)acetamide derivatives No thiazole ringHigher electrophilicity at sulfur

Key Research Findings

  • Antimicrobial Activity : The phenylthio group enhances membrane permeability, increasing efficacy against Gram-positive bacteria (MIC: 12.5 µg/mL) .

  • Enzyme Inhibition : Forms covalent adducts with cysteine proteases (IC₅₀: 1.8 µM) via -SPh nucleophilicity .

  • Metabolic Stability : Resists hepatic CYP450 oxidation due to acetyl and phenyl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide exhibit promising anticancer properties. Research has shown that derivatives of thiazole compounds can inhibit the growth of various cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines. For instance, a study synthesized novel derivatives and evaluated their cytotoxic activities, revealing significant inhibition of cell proliferation in these lines .

Data Table: Cytotoxic Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AHT-2910.5
Compound BA4318.3
Compound CPC312.7

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly through the modulation of the caspase-1 pathway. In a study involving an ovalbumin-induced allergic rhinitis model, this compound significantly reduced levels of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor-alpha (TNF-α). The treatment led to decreased eosinophil and mast cell infiltration in nasal tissues, indicating its potential as a therapeutic agent for inflammatory conditions .

Case Study: Allergic Rhinitis Model

In an experimental model, mice sensitized with ovalbumin showed elevated levels of IgE and other inflammatory markers. Treatment with this compound resulted in:

  • Reduction in rub scoring : Indicating less nasal itching.
  • Decreased serum levels : Of IL-1β, IL-5, IL-6, and TSLP.

This suggests that the compound could be a lead candidate for managing allergic diseases.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts effectively with caspase-1, which is crucial in inflammatory pathways. The binding interactions have been characterized by favorable docking scores, indicating strong potential for therapeutic applications in treating conditions mediated by inflammation .

Data Table: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Caspase-1-9.4Hydrogen Bonds
NF-kB-8.7Hydrophobic Interactions

Potential as VEGFR Inhibitors

Some derivatives related to this compound have also been explored for their activity against vascular endothelial growth factor receptor (VEGFR). This pathway is critical in tumor angiogenesis, making it a valuable target in cancer therapy. Preliminary findings suggest that these compounds can inhibit VEGFR activity, thereby potentially limiting tumor growth and metastasis .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The bioactivity of thiazole-acetamide derivatives is highly dependent on substituents at the thiazole C4/C5 positions and the acetamide linker. Below is a comparative analysis:

Compound Name Thiazole Substituents Acetamide Substituent Key Properties/Activities Reference
N-(5-Acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide C4: Phenyl; C5: Acetyl Phenylthio Potential MAO-B/BChE inhibition (inferred)
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) C6: Alkoxy; Benzothiazole core Triazole-thio Anticancer, antimicrobial
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide C4: Phenyl Chlorine Precursor; lower bioactivity
N-(4-Fluoro-5-formylthiazol-2-yl)acetamide C4: Fluoro; C5: Formyl None Enhanced electrophilicity
2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide C4: Phenyl; C5: Amino Thioacetamide Anti-inflammatory, analgesic

Key Observations :

  • Phenylthio vs. Heterocyclic Thioethers : The phenylthio group improves lipophilicity, which may enhance blood-brain barrier penetration relative to triazole-thio derivatives (e.g., 5a–m) .
  • Chlorine Substitution : Replacing chlorine with phenylthio eliminates reactive halogen bonds, reducing toxicity risks compared to chloroacetamide precursors .

Computational and Structural Insights

Molecular docking studies on related compounds (e.g., triazole-linked benzothiazoles) suggest that the acetyl group at C5 forms hydrogen bonds with catalytic residues in MAO-B (e.g., Tyr-435) . The phenylthio group likely occupies hydrophobic pockets in BChE, as seen in naphthoquinone-aryltriazole acetamides .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-acetyl-4-phenylthiazole with phenylthioacetyl chloride. The reaction conditions often require a controlled environment to ensure high yields and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound was evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma), HT-29 (colorectal adenocarcinoma), and PC3 (prostate cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA43110Induces apoptosis via Bax/Bcl-2 modulation
This compoundHT-2915Inhibits VEGFR signaling
This compoundPC312Triggers caspase activation

The compound exhibited significant cytotoxic effects, especially against the A431 cell line, where it induced apoptosis by upregulating pro-apoptotic protein Bax and downregulating anti-apoptotic protein Bcl-2. Furthermore, it inhibited vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown potential in modulating immune responses. Studies indicate that it can regulate cytokine production in allergic rhinitis models by interacting with caspase pathways. This suggests its utility as a therapeutic agent for managing inflammatory conditions .

Table 2: Effects on Cytokine Levels in Allergic Rhinitis Models

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-1β15075
IL-5200100
TNF-α18090

The treatment significantly reduced levels of interleukin (IL)-1β, IL-5, and tumor necrosis factor-alpha (TNF-α), indicating a robust immunomodulatory effect that could be beneficial in allergic reactions and other inflammatory diseases .

Case Studies

A notable study involved the administration of this compound in an animal model of allergic rhinitis. The results demonstrated a marked decrease in symptoms associated with the condition, alongside a reduction in eosinophil infiltration in nasal tissues. This highlights the compound's potential for therapeutic applications beyond cancer treatment .

Q & A

Q. What are the optimized synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide, and what reaction conditions are critical for high yield?

The compound is synthesized via multi-step reactions, typically involving:

  • Condensation of thiazole precursors (e.g., 5-acetyl-4-phenylthiazol-2-amine) with thioacetamide derivatives.
  • Use of polar aprotic solvents (e.g., DMF, dichloromethane) and reflux conditions (80–120°C) to facilitate coupling.
  • Monitoring reaction progress via TLC and purification via recrystallization or column chromatography. Critical parameters include solvent choice, temperature control, and stoichiometric ratios of reactants to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • 1H/13C NMR : Confirms substitution patterns on the thiazole ring and acetamide linkage.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% required for biological assays).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of acetyl at ~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : Molecular docking suggests interaction with apoptosis-related proteins (e.g., Bcl-2, caspase-3).
  • Antimicrobial effects : Inhibition of bacterial enzymes (e.g., DNA gyrase) via thiazole-thioacetamide pharmacophores.
  • Anti-inflammatory potential : Modulation of COX-2 pathways inferred from structural analogs .

Advanced Research Questions

Q. How can binding affinities and thermodynamic parameters of target interactions be quantified experimentally?

  • Surface Plasmon Resonance (SPR) : Measures real-time kinetic constants (e.g., KDK_D) for protein-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : Provides ΔH, ΔS, and binding stoichiometry.
  • Fluorescence Polarization : Useful for competitive binding assays with fluorescent probes .

Q. How can contradictions in bioactivity data across structurally similar compounds be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., acetyl vs. methyl on the thiazole ring) to isolate functional group contributions.
  • Assay Standardization : Control variables such as cell line selection (e.g., MCF-7 vs. HeLa), compound concentration, and incubation time.
  • Meta-analysis : Compare datasets from independent studies to identify consensus trends .

Q. What strategies enhance metabolic stability without compromising bioactivity?

  • Electron-Withdrawing Substituents : Replace labile acetyl groups with trifluoromethyl to reduce oxidative metabolism.
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically vulnerable sites.
  • Prodrug Approaches : Mask thioacetamide groups with enzymatically cleavable protecting groups .

Q. How does the electronic nature of the thiazole ring influence chemical reactivity and biological interactions?

  • Electrophilicity : Sulfur and nitrogen atoms in the thiazole ring enhance electrophilic character, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes).
  • Aromatic Stabilization : Electron-donating groups (e.g., phenyl) increase ring stability, while electron-withdrawing groups (e.g., acetyl) modulate reactivity for targeted covalent binding .

Q. What computational methods are effective for predicting target interactions and optimizing lead compounds?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding poses and affinity scores.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions at enzyme active sites .

Q. How can target engagement and downstream pathway modulation be validated in cellular models?

  • CRISPR-Cas9 Knockouts : Eliminate putative targets (e.g., EGFR) to confirm loss of compound efficacy.
  • Western Blotting : Detect phosphorylation changes in signaling proteins (e.g., ERK, AKT).
  • Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment .

Q. What analytical workflows are recommended for detecting degradation products under stress conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic pH, heat (40–60°C), and UV light.
  • LC-MS/MS : Identifies degradation products via high-resolution mass fragmentation.
  • Accelerated Stability Testing : Monitor compound integrity over 1–3 months at elevated humidity/temperature .

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